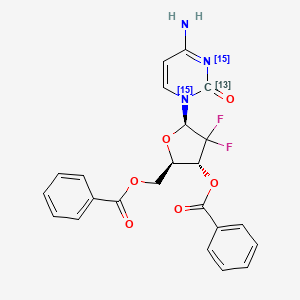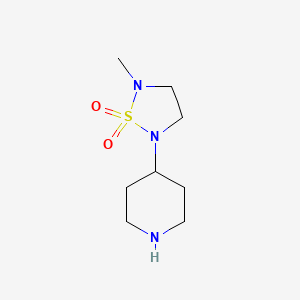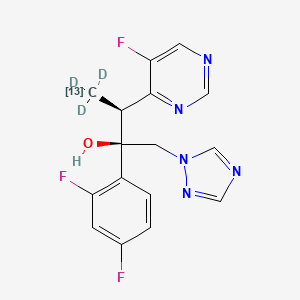
Voriconazole-13C3,d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Voriconazole-13C3,d3 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of voriconazole, a triazole antifungal medication. The labeling with carbon-13 and deuterium (d3) allows for precise tracking and analysis in various experimental settings, particularly in pharmacokinetic studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Voriconazole-13C3,d3 involves the incorporation of carbon-13 and deuterium into the voriconazole molecule. This process typically starts with the synthesis of labeled precursors, which are then subjected to a series of chemical reactions to form the final product. The reaction conditions often involve the use of specific catalysts and solvents to ensure the incorporation of the isotopes at the desired positions in the molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and isotopic labeling of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to verify the compound’s composition and labeling efficiency.
化学反応の分析
Types of Reactions
Voriconazole-13C3,d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydrogenated forms of the compound.
科学的研究の応用
Voriconazole-13C3,d3 is widely used in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of voriconazole in various conditions.
Biology: Employed in metabolic studies to track the distribution and breakdown of voriconazole in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of voriconazole.
Industry: Applied in the development of new antifungal agents and in quality control processes to ensure the consistency of voriconazole formulations.
作用機序
Voriconazole-13C3,d3, like voriconazole, exerts its antifungal effects by inhibiting the enzyme cytochrome P450 14α-demethylase. This inhibition disrupts the synthesis of ergosterol, a critical component of fungal cell membranes, leading to cell membrane instability and ultimately fungal cell death. The labeled isotopes allow for detailed tracking of the compound’s interaction with its molecular targets and pathways.
類似化合物との比較
Similar Compounds
Voriconazole: The non-labeled parent compound used to treat fungal infections.
Posaconazole: Another triazole antifungal with a similar mechanism of action but a broader spectrum of activity.
Fluconazole: A first-generation triazole antifungal with a narrower spectrum of activity compared to voriconazole.
Uniqueness
Voriconazole-13C3,d3 is unique due to its isotopic labeling, which allows for precise tracking and analysis in research settings. This makes it an invaluable tool in pharmacokinetic studies and other scientific investigations where understanding the detailed behavior of voriconazole is crucial.
特性
分子式 |
C16H14F3N5O |
|---|---|
分子量 |
353.32 g/mol |
IUPAC名 |
(2R,3S)-4,4,4-trideuterio-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)(413C)butan-2-ol |
InChI |
InChI=1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m0/s1/i1+1D3 |
InChIキー |
BCEHBSKCWLPMDN-FMXFOZHCSA-N |
異性体SMILES |
[2H][13C]([2H])([2H])[C@@H](C1=NC=NC=C1F)[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |
正規SMILES |
CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


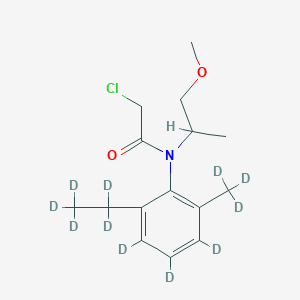

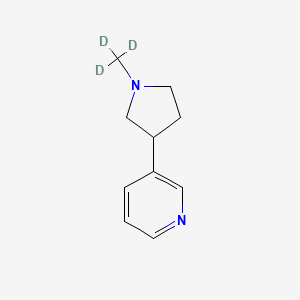
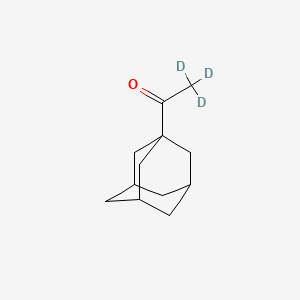
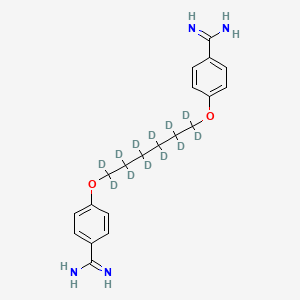
![3-[(Prop-2-en-1-yl)amino]propane-1,2-diol](/img/structure/B15294581.png)
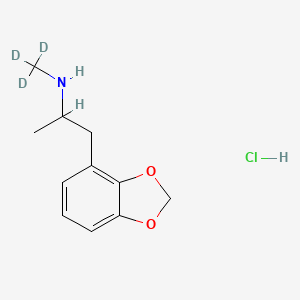
![1',3'-Dihydrospiro[cyclopropane-1,2'-indene]-2-carboxylic acid](/img/structure/B15294590.png)
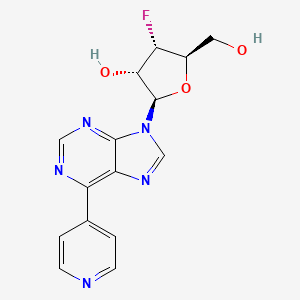

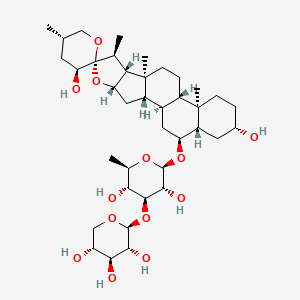
![Rifamycin, 3-[(2-methyl-2-phenylhydrazono)methyl]-](/img/structure/B15294619.png)
